N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N8OS2 and its molecular weight is 430.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Properties
- Researchers synthesized various heterocycles incorporating a thiadiazole moiety, including N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antiulcer Agents Synthesis
- New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized, potentially acting as antisecretory and cytoprotective antiulcer agents. The synthetic routes involved various chemical reactions, producing compounds with notable cytoprotective properties (Starrett et al., 1989).
Hypoglycemic Agent Development
- A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized, evaluated as glucokinase activators, and identified as potent dual-acting hypoglycemic agents. They demonstrated efficacy in decreasing glucose levels in mice after oral glucose loading (Song et al., 2011).
Antimycobacterial GyrB Inhibitors
- A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promising results (Jeankumar et al., 2013).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8OS2/c1-3-28-18-24-23-17(29-18)22-16(27)13-4-7-25(8-5-13)14-10-15(21-11-20-14)26-9-6-19-12(26)2/h6,9-11,13H,3-5,7-8H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJQMPRHLCVACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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